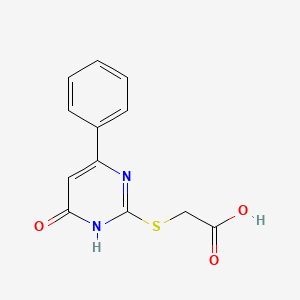
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid
Vue d'ensemble
Description
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid, with the molecular formula CHNOS, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a phenyl group and a sulfanyl-acetic acid moiety, which may contribute to its pharmacological properties.
- Molecular Weight : 262.28 g/mol
- CAS Number : 67466-26-6
- SMILES : OC(=O)CSC1=NC(=O)C=C(N1)c2ccccc2
- InChI Key : NVFIGQYDZXKAEK-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of potential therapeutic application:
1. Antimicrobial Activity
Recent studies have shown that pyrimidine derivatives can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
2. Anticancer Properties
Pyrimidine derivatives are also noted for their anticancer activity. In vitro studies have indicated that compounds with similar structures to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC values for these compounds were reported to be significantly lower than those of established chemotherapeutics like 5-Fluorouracil .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.
3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds structurally related to this compound have shown promising DPP-IV inhibition activity, which could make them candidates for managing type 2 diabetes mellitus .
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrimidine compounds:
Propriétés
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10-6-9(8-4-2-1-3-5-8)13-12(14-10)18-7-11(16)17/h1-6H,7H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIGQYDZXKAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353385 | |
| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67466-26-6 | |
| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















